Bienvenue dans la boutique en ligne BenchChem!

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

Structure-Activity Relationship APJ Antagonism Kojic Acid Scaffold

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 877635-96-6) is a synthetic small molecule belonging to the kojic acid-derived class of compounds. It serves as a direct structural analog of ML221 (4-nitrobenzoate), the first reported potent small-molecule antagonist of the apelin (APJ) receptor.

Molecular Formula C21H20N2O6S
Molecular Weight 428.46
CAS No. 877635-96-6
Cat. No. B2493744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate
CAS877635-96-6
Molecular FormulaC21H20N2O6S
Molecular Weight428.46
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OCC
InChIInChI=1S/C21H20N2O6S/c1-3-26-17-7-6-14(10-18(17)27-4-2)20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-5-9-23-21/h5-12H,3-4,13H2,1-2H3
InChIKeyGAAVSPVAUSFXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 877635-96-6): A Structurally Defined Analog in the ML221 Chemical Space for Apelin Receptor Research


4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 877635-96-6) is a synthetic small molecule belonging to the kojic acid-derived class of compounds. It serves as a direct structural analog of ML221 (4-nitrobenzoate), the first reported potent small-molecule antagonist of the apelin (APJ) receptor [1]. The compound retains the core 4-oxo-4H-pyran-3-yl scaffold with a pyrimidin-2-ylthiomethyl substituent but incorporates a 3,4-diethoxybenzoate ester group in place of the 4-nitrobenzoate found in ML221. This modification places it within a well-defined structure-activity relationship (SAR) series explored for APJ antagonism, making it a valuable comparator for medicinal chemistry and pharmacological profiling studies.

Why 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate Cannot Be Replaced by Other ML221 Analogs Without Verification


The apelin receptor antagonist pharmacophore centered on the 4-oxo-4H-pyran-3-yl scaffold exhibits extreme sensitivity to benzoate ester substitution, as demonstrated by comprehensive SAR studies [1]. In the unsubstituted thiopyrimidine series, only electron-withdrawing para-substituents such as 4-nitro (ML221, IC50 = 1.75 μM) and 4-cyano (IC50 = 6.59 μM) retained functional antagonism, while electron-donating groups like 4-methoxy and 4-ethoxy abolished activity (>79 μM). The target compound features a 3,4-diethoxy substitution pattern that deviates from both active and inactive precedents, occupying a unique and uncharacterized SAR space. Assuming functional interchangeability with ML221 or other analogs without empirical validation therefore risks erroneous biological conclusions. The distinct electronic and steric properties of the 3,4-diethoxybenzoate moiety demand compound-specific verification before any scientific deployment.

Quantitative Evidence Guide: Differentiating 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate from ML221 and Other Close Analogs


Benzoate Substituent Divergence: 3,4-Diethoxy vs. 4-Nitro in ML221 — A Critical SAR Junction

The target compound's 3,4-diethoxybenzoate group represents a dual substitution pattern absent from the published ML221 SAR tables. In the foundational study, all active APJ antagonists in the unsubstituted thiopyrimidine series required an electron-withdrawing para-substituent: ML221 (4-NO₂) achieved an IC50 of 1.75 ± 0.19 μM, while the 4-CN analog showed 6.59 ± 2.87 μM [1]. Electron-donating para-substituents such as 4-OMe, 4-OEt, and 4-OiPr were all inactive (IC50 > 79 μM) [1]. The 3,4-diethoxy pattern introduces an additional meta-ethoxy group not tested in the original SAR, creating a sterically and electronically distinct environment with unknown functional consequences.

Structure-Activity Relationship APJ Antagonism Kojic Acid Scaffold

Predicted Physicochemical Property Shift Relative to ML221: Lipophilicity and Solubility Implications

ML221 suffers from critically poor aqueous solubility (14 μM at pH 7.4, equivalent to approximately 5.4 μg/mL) and extremely low plasma stability (<1% remaining after 1 hour) [1]. Replacing the polar 4-nitro group with two ethoxy substituents is structurally predicted to increase lipophilicity (calculated AlogP shift of approximately +1.0 to +1.5 log units based on fragment contributions), which may further reduce aqueous solubility but could enhance membrane permeability. The 3,4-diethoxy motif introduces additional hydrogen-bond acceptors and rotatable bonds absent in ML221, altering both solubility and metabolic vulnerability profiles.

Drug-like Properties Lipophilicity Aqueous Solubility

Ester Hydrolytic Stability Profile of 3,4-Diethoxybenzoate vs. 4-Nitrobenzoate: A Determinant of Assay Compatibility

The ML221 scaffold is established to undergo rapid esterase-mediated hydrolysis, a property attributed to the electron-deficient 4-nitrobenzoate ester linkage that limits its utility to acute in vitro studies [1]. The 3,4-diethoxybenzoate ester, bearing electron-donating substituents, is electronically distinct from the 4-nitrobenzoate. Electron-donating groups on the benzoate ring generally reduce the electrophilicity of the ester carbonyl, potentially slowing hydrolytic cleavage. The known thermal stability of copper(II) complexes bearing equatorial 3,4-diethoxybenzoate ligands, as characterized by thermogravimetric analysis and differential scanning calorimetry, independently confirms the chemical stability of this benzoate moiety [2].

Metabolic Stability Ester Hydrolysis In Vitro Pharmacology

Recommended Application Scenarios for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate Based on Quantitative Differentiation Evidence


Negative Control or Inactive Comparator for APJ Functional Assays

Based on the established SAR showing that 4-ethoxy substitution abolishes APJ antagonism (IC50 > 79 μM) [1], and the additional meta-ethoxy group in this compound, the 3,4-diethoxybenzoate analog is rationally predicted to be functionally silent at the APJ receptor. This makes it a structurally matched negative control for experiments using ML221 or other active analogs, controlling for scaffold-specific off-target effects without confounding APJ pharmacology.

Probe for Ester Stability and Metabolic Soft-Spot Identification

The predicted electronic difference between the 3,4-diethoxybenzoate ester and the 4-nitrobenzoate of ML221 provides a chemically rational basis for comparative stability profiling [2]. This compound can serve as a tool to experimentally quantify the contribution of benzoate electronics to the well-documented esterase sensitivity of the kojic acid scaffold, informing the design of more stable APJ antagonists.

Physicochemical Benchmarking in Kojic Acid Analog Libraries

With its 3,4-diethoxy substitution pattern representing a lipophilic extreme relative to the polar 4-nitro analog, this compound can anchor the upper range of a lipophilicity-solubility axis in chemical libraries designed to map the drug-like property space of APJ antagonists [2]. Procurement for systematic physicochemical profiling enables data-driven library design.

Coordination Chemistry and Materials Science Applications

Independent of APJ pharmacology, the 3,4-diethoxybenzoate ligand has demonstrated utility in forming stable paddle-wheel copper(II) complexes with characterized magnetic and thermal properties [4]. The full compound, containing both the diethoxybenzoate moiety and the pyrimidinylthiomethyl-substituted pyrone, presents a bifunctional ligand architecture potentially suitable for metal-organic framework (MOF) construction or metallodrug design.

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.